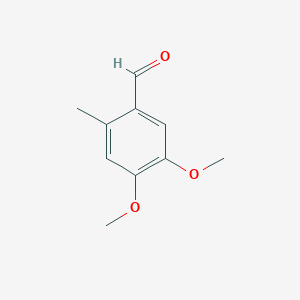

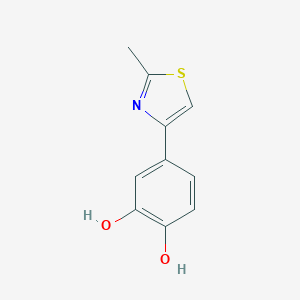

![molecular formula C10H12O3S B184551 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid CAS No. 18926-47-1](/img/structure/B184551.png)

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

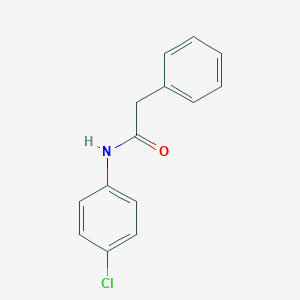

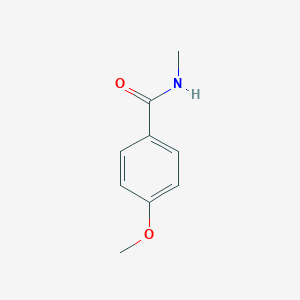

“2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” is a chemical compound with the molecular formula C10H12O3S1. It is not intended for human or veterinary use and is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”. However, a similar compound, p-methoxyphenylacetic acid, has been synthesized through methyl phenoxide2. The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid2. This method is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost, and mild in reaction conditions2.Molecular Structure Analysis

The molecular structure of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” consists of 10 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom1. The molecular weight is 212.27 g/mol1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” are not fully detailed in the sources I found. However, it is known that the compound has a molecular weight of 212.27 g/mol1.Aplicaciones Científicas De Investigación

Biotechnological and Chemical Applications

Lactic Acid Production from Biomass : Lactic acid, a crucial hydroxycarboxylic acid, is derived from biomass fermentation, showcasing the potential of utilizing bio-based chemicals for producing valuable compounds. Similar methods could explore the conversion of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid from biomass or its role in synthesizing biodegradable polymers and other chemicals (Gao, Ma, & Xu, 2011).

Antioxidant Activity Studies : Research on antioxidants highlights the importance of phenolic compounds in preventing diseases and managing oxidative stress. Investigations into the structure-activity relationships of such compounds suggest that 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could have antioxidant properties worth exploring, given its phenolic nature (Razzaghi-Asl et al., 2013).

Pharmacological Importance of Phenolic Compounds : Syringic acid, a phenolic compound, demonstrates a wide range of therapeutic applications, suggesting that structurally or functionally similar compounds like 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid may also possess significant biomedical and industrial applications (Srinivasulu et al., 2018).

Corrosion Inhibition for Metals : The review on organic corrosion inhibitors indicates that compounds with specific functional groups can effectively prevent metal corrosion in acidic solutions. Given its structural features, 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could be investigated for its potential as a corrosion inhibitor, particularly if it contains functional groups similar to those mentioned in the study (Goyal et al., 2018).

Environmental and Analytical Chemistry Applications

- Herbicide Sorption and Environmental Impact : The comprehensive review of 2,4-D and other phenoxy herbicide sorption to various soils and minerals underscores the complexity of environmental interactions of such chemicals. Research into the environmental fate and sorption behavior of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could provide valuable insights into its potential environmental impacts and remediation strategies (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The safety and hazards associated with “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” are not detailed in the sources I found.

Direcciones Futuras

I couldn’t find specific information on the future directions of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”.

Please note that this information is based on the sources I found and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFCNAYBAHKUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314283 |

Source

|

| Record name | NSC281803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid | |

CAS RN |

18926-47-1 |

Source

|

| Record name | NSC281803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC281803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.